molecular formula C10H17N3O B2457554 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200689-48-9

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2457554
CAS No.: 2200689-48-9
M. Wt: 195.266
InChI Key: RGUWPMTUNAMLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group, a cyclopropylmethyl group, and a dihydro-1H-1,2,4-triazol-5-one core structure. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.

Preparation Methods

The synthesis of 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions using cyclopropylmethyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyclopropylmethyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 3-tert-butyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one include other triazole derivatives such as:

  • 3-tert-butyl-4-(methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 3-tert-butyl-4-(ethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

These compounds share the triazole core structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in the presence of the cyclopropylmethyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-tert-butyl-4-(cyclopropylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-10(2,3)8-11-12-9(14)13(8)6-7-4-5-7/h7H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUWPMTUNAMLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)N1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.